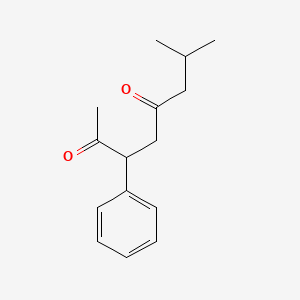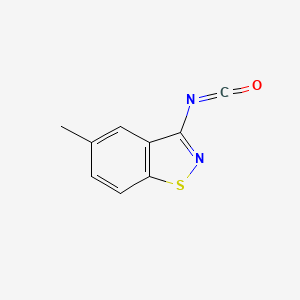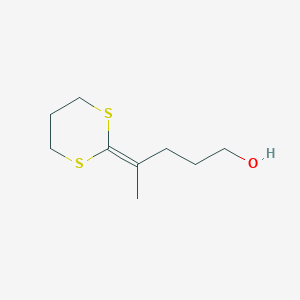
4-(1,3-Dithian-2-ylidene)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dithian-2-ylidene)pentan-1-ol is an organic compound that features a 1,3-dithiane ring attached to a pentanol chain. This compound is notable for its unique structure, which includes a sulfur-containing heterocycle. The presence of the 1,3-dithiane ring makes it a valuable intermediate in organic synthesis, particularly in the protection of carbonyl groups and in umpolung (polarity inversion) reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(1,3-Dithian-2-ylidene)pentan-1-ol can be synthesized through the reaction of 1,3-propanedithiol with a suitable aldehyde or ketone under acidic conditions. The reaction typically involves the formation of a thioacetal intermediate, which is then converted into the desired dithiane compound. Common catalysts used in this reaction include Lewis acids such as boron trifluoride or Brönsted acids like p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvent-free conditions or environmentally benign solvents can also be employed to enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dithian-2-ylidene)pentan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms in the dithiane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dithian-2-ylidene)pentan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(1,3-Dithian-2-ylidene)pentan-1-ol primarily involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed by the reaction of the compound with a carbonyl group, effectively “masking” the carbonyl functionality. This protection allows for subsequent reactions to occur without interference from the carbonyl group. The dithiane ring can later be removed under specific conditions to regenerate the original carbonyl compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A simpler compound with a similar sulfur-containing ring structure.
1,3-Dithiolane: Another sulfur-containing heterocycle with a slightly different ring size.
1,4-Dithiane: A compound with a different sulfur atom arrangement in the ring.
Uniqueness
4-(1,3-Dithian-2-ylidene)pentan-1-ol is unique due to its combination of a dithiane ring and a pentanol chain, which provides distinct reactivity and versatility in synthetic applications. Its ability to act as a protecting group and participate in umpolung reactions makes it particularly valuable in organic synthesis .
Eigenschaften
CAS-Nummer |
107270-41-7 |
|---|---|
Molekularformel |
C9H16OS2 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
4-(1,3-dithian-2-ylidene)pentan-1-ol |
InChI |
InChI=1S/C9H16OS2/c1-8(4-2-5-10)9-11-6-3-7-12-9/h10H,2-7H2,1H3 |
InChI-Schlüssel |
VUBXZTDBDZFKAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1SCCCS1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





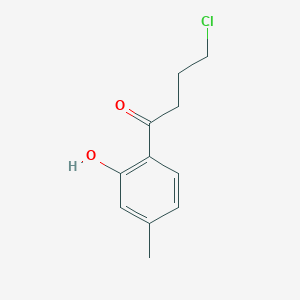

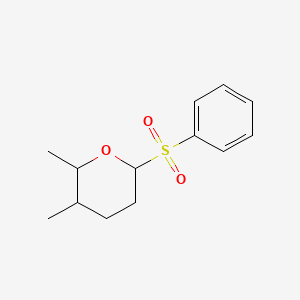

![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)

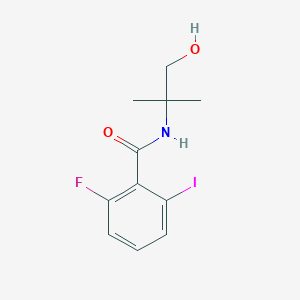
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)
